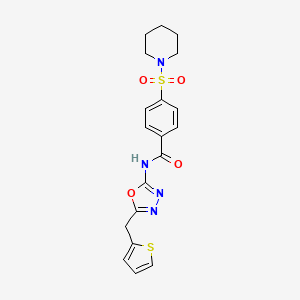

4-(piperidin-1-ylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Beschreibung

This compound features a benzamide core with a piperidin-1-ylsulfonyl group at the 4-position and a 5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl substituent on the amide nitrogen. The compound belongs to a class of 1,3,4-oxadiazoles, which are widely studied for their pharmacological properties, including enzyme inhibition and antimicrobial activity .

Eigenschaften

IUPAC Name |

4-piperidin-1-ylsulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S2/c24-18(20-19-22-21-17(27-19)13-15-5-4-12-28-15)14-6-8-16(9-7-14)29(25,26)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11,13H2,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXMLIASVNMPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-ylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Thiophene Moiety: The thiophene ring is often introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

Sulfonylation: The piperidine sulfonyl group is introduced by reacting piperidine with a sulfonyl chloride, typically under basic conditions to facilitate the nucleophilic substitution.

Coupling Reactions: The final step involves coupling the oxadiazole-thiophene intermediate with the sulfonylated piperidine derivative, often using peptide coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Amines or other reduced forms of the oxadiazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. Research indicates that derivatives of similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, studies have shown that compounds containing piperidine and thiophene groups can demonstrate efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study:

A study evaluated the antimicrobial efficacy of related compounds against Ralstonia solanacearum, revealing significant inhibition at certain concentrations, suggesting potential for agricultural applications in combating plant pathogens .

Anticancer Properties

Compounds featuring the oxadiazole scaffold are known for their cytotoxic effects against various cancer cell lines. The presence of the piperidine and thiophene groups enhances the activity of these derivatives.

Case Study:

In vitro studies have shown that derivatives similar to 4-(piperidin-1-ylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide exhibit IC50 values in the micromolar range against leukemia and solid tumor-derived cell lines. The mechanism is believed to involve apoptosis modulation and cell cycle interference .

Structure-Activity Relationship (SAR) Studies

The SAR studies highlight how modifications in the chemical structure influence biological activity. For instance, the introduction of a thiophene ring has been shown to enhance binding affinity to biological targets, potentially increasing therapeutic efficacy.

Findings Summary:

| Property | Activity | Notes |

|---|---|---|

| Anticancer | High cytotoxicity | Effective against leukemia and solid tumors |

| Antimicrobial | Limited effectiveness | Some derivatives show moderate anti-tubercular activity |

| Structure Activity | Enhanced by thiophene | Modifications significantly impact efficacy |

Wirkmechanismus

The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine sulfonyl group can form strong interactions with active sites, while the oxadiazole and thiophene rings can enhance binding affinity and specificity. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, particularly in the benzamide core, oxadiazole ring, or sulfonamide/sulfamoyl substituents. Key comparisons are summarized in Table 1 and discussed in detail below.

Substituent Effects on Bioactivity

Sulfonamide/Sulfamoyl Groups :

- The target compound’s piperidin-1-ylsulfonyl group is structurally distinct from the benzyl(methyl)sulfamoyl (LMM5) and cyclohexyl(ethyl)sulfamoyl (LMM11) groups. These sulfamoyl derivatives exhibit antifungal activity against C. albicans, suggesting that sulfonamide/sulfamoyl moieties enhance bioactivity through enzyme inhibition (e.g., thioredoxin reductase) .

- In contrast, the trifluoromethoxy group in HSGN-238 () and trifluoromethyl in Compound 6 () highlight the role of electron-withdrawing groups in modulating antibacterial and enzyme-inhibitory properties .

- Oxadiazole Substituents: The target’s thiophen-2-ylmethyl group differs from the thiophen-2-yl in Compound 25 () and 5-chlorothiophen-2-yl in HSGN-237. Furan-2-yl (LMM11) and tetrahydronaphthalenyl (Compound 6) substituents demonstrate the versatility of the oxadiazole ring in accommodating aromatic and aliphatic groups for target-specific interactions .

Biologische Aktivität

The compound 4-(piperidin-1-ylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule characterized by its unique structural features, including a piperidine ring, a sulfonamide group, and an oxadiazole moiety. These components suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Structural Overview

The molecular formula of the compound is with a molecular weight of 432.51 g/mol. The presence of functional groups such as the thiophenyl and oxadiazole rings enhances its chemical diversity and may contribute to its biological activity.

Antimicrobial Properties

Research has shown that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial activity. For instance, studies on similar compounds have demonstrated their effectiveness against Mycobacterium tuberculosis and other bacterial strains. A study by Dhumal et al. (2016) highlighted that certain oxadiazole derivatives inhibited the enzyme InhA, crucial for mycolic acid biosynthesis in mycobacteria, leading to cell lysis .

In another investigation, piperidine-based compounds were synthesized and tested for their antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity .

Inhibition Studies

The compound’s structure suggests potential interactions with specific enzymes or receptors. For example, docking studies have indicated that related compounds can effectively bind to target proteins involved in disease pathways. The binding affinity of these compounds to active sites has been evaluated through molecular docking techniques, providing insights into their mechanisms of action .

Study on Antitubercular Activity

A series of substituted benzamide derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among these compounds, some exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity . The efficacy was further confirmed by assessing IC90 values, which ranged from 3.73 to 4.00 μM for the most active derivatives.

Cytotoxicity Assessments

Cytotoxicity studies on human embryonic kidney cells (HEK-293) revealed that the most active compounds were non-toxic at therapeutic concentrations. This is crucial for the development of safe therapeutic agents .

Interaction Studies

Interaction studies are essential for understanding how 4-(piperidin-1-ylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide interacts with biological targets. Techniques such as:

- Molecular Docking : To predict binding affinities and interactions with target proteins.

- Bovine Serum Albumin (BSA) Binding Studies : To assess pharmacological effectiveness and stability in biological systems.

These studies provide valuable insights into the compound's mechanism of action and therapeutic potential.

Q & A

Basic: What are the key steps in synthesizing 4-(piperidin-1-ylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide?

Methodological Answer:

The synthesis involves multi-step reactions:

Formation of the oxadiazole core : Cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under reflux conditions using POCl₃ or other dehydrating agents .

Sulfonylation : Reaction of the benzamide intermediate with piperidine sulfonyl chloride in solvents like dichloromethane or DMF, requiring precise pH and temperature control .

Functionalization : Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution or coupling reactions, often catalyzed by palladium or copper complexes .

Critical Parameters : Reaction yields depend on solvent purity (e.g., DMF, dichloromethane), stoichiometric ratios, and exclusion of moisture .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the piperidine sulfonyl group (δ 2.8–3.5 ppm for piperidine protons) and thiophen-2-ylmethyl protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z ~477.5 for C₂₀H₂₀N₄O₃S₂) and fragmentation patterns .

- IR Spectroscopy : Identifies sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .

Advanced: How can contradictory bioactivity data in literature for similar oxadiazole derivatives be resolved?

Methodological Answer:

Contradictions often arise from:

- Variability in assay conditions (e.g., cell lines, incubation times). For example, antimicrobial activity may differ between Gram-positive and Gram-negative bacteria due to membrane permeability .

- Structural analogs : The thiophen-2-ylmethyl group enhances π-π stacking with biological targets compared to phenyl or tetrahydrofuran substituents, altering potency .

Resolution Strategy :

Advanced: What computational methods are recommended to predict the binding affinity of this compound with kinase targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr766) often form hydrogen bonds with the sulfonyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) and binding free energy (MM-PBSA) .

Validation : Compare predictions with experimental IC₅₀ values from kinase inhibition assays .

Basic: What are the documented biological activities of structurally related compounds?

Methodological Answer:

- Antimicrobial : Analogous 1,3,4-oxadiazoles show MIC values of 8–32 µg/mL against S. aureus and E. coli via disruption of cell wall synthesis .

- Anticancer : Derivatives with sulfonamide groups inhibit tubulin polymerization (IC₅₀ ~1.2–4.7 µM in MCF-7 cells) .

- Anti-inflammatory : Thiophene-containing analogs reduce COX-2 expression by 40–60% in RAW 264.7 macrophages .

Advanced: How to optimize reaction conditions to mitigate byproduct formation during sulfonylation?

Methodological Answer:

- Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis of sulfonyl chloride intermediates .

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent exothermic side reactions .

- Workup Protocol : Quench excess sulfonyl chloride with ice-cold NaHCO₃ and extract with ethyl acetate to isolate the product .

Analysis : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .

Advanced: What strategies address low solubility of this compound in aqueous buffers for in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the benzamide nitrogen, which cleave in physiological conditions .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in cell culture media .

Basic: How to validate the purity of this compound before biological testing?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/water + 0.1% TFA); purity ≥95% confirmed by a single peak at 254 nm .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (deviation <0.4% acceptable) .

- Melting Point : Sharp range (e.g., 180–182°C) indicates crystalline purity .

Advanced: What mechanistic insights explain the dual inhibitory activity against enzymes and receptors?

Methodological Answer:

- Sulfonamide Group : Acts as a hydrogen bond acceptor with catalytic residues (e.g., Tyr340 in carbonic anhydrase) .

- Oxadiazole Core : Participates in π-π stacking with aromatic residues (e.g., Phe506 in EGFR) .

- Thiophene Moiety : Enhances hydrophobic interactions with allosteric pockets (e.g., GPCRs) .

Experimental Validation : Perform enzyme kinetics (Lineweaver-Burk plots) and receptor-binding assays (Scatchard analysis) .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.